molecular formula C₁₈H₂₄O₈ B1140501 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside CAS No. 162284-50-6

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside

Cat. No.: B1140501
CAS No.: 162284-50-6
M. Wt: 368.38
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C18H24O8 and a molecular weight of 368.38. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl group at position 6 is benzylated. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and lipids .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular structure of the compound and related molecules can be elucidated using techniques like NMR spectroscopy and X-ray crystallography.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective deprotection and functionalization. The general steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to form a fully acetylated glucopyranoside derivative.

    Selective Deprotection: The acetyl groups at positions 2 and 3 are selectively removed.

    Benzylation: The hydroxyl group at position 6 is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Re-acetylation: The hydroxyl groups at positions 2 and 3 are re-acetylated to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily through its carbohydrate moiety. The compound can participate in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups. The benzyl and acetyl groups influence its reactivity and stability, allowing it to interact with various enzymes and proteins involved in carbohydrate metabolism .

Comparison with Similar Compounds

  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
  • Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness:

Properties

IUPAC Name

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVXPDCGHDLLIM-LUWVYCGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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